molecular formula C18H19N7 B6452763 4-{[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]methyl}benzonitrile CAS No. 2549001-38-7

4-{[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]methyl}benzonitrile

Cat. No.: B6452763
CAS No.: 2549001-38-7
M. Wt: 333.4 g/mol
InChI Key: HNNDQILUQVCSHL-UHFFFAOYSA-N
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Description

4-{[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]methyl}benzonitrile is a complex organic compound that features a purine derivative linked to a piperazine ring, which is further connected to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]methyl}benzonitrile typically involves multi-step organic synthesis. The process begins with the preparation of the purine derivative, followed by the introduction of the piperazine ring, and finally, the attachment of the benzonitrile group. Each step requires specific reagents and conditions, such as the use of protecting groups, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]methyl}benzonitrile can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxidized derivatives.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms to form reduced derivatives.

    Substitution: Replacement of one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

4-{[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]methyl}benzonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving purine metabolism or piperazine derivatives.

    Industry: Utilized in the development of new materials or as a precursor for other industrially relevant compounds.

Comparison with Similar Compounds

Similar Compounds

    4-{[4-(7H-purin-6-yl)piperazin-1-yl]methyl}benzonitrile: Lacks the methyl group on the purine ring, which may affect its binding properties and biological activity.

    4-{[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]methyl}benzamide: Contains an amide group instead of a nitrile, potentially altering its chemical reactivity and biological interactions.

Uniqueness

4-{[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]methyl}benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methyl group on the purine ring and the nitrile group on the benzene ring can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[[4-(7-methylpurin-6-yl)piperazin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7/c1-23-13-22-17-16(23)18(21-12-20-17)25-8-6-24(7-9-25)11-15-4-2-14(10-19)3-5-15/h2-5,12-13H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNDQILUQVCSHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=NC=N2)N3CCN(CC3)CC4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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